1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate
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Overview
Description
1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate is an organic compound with the molecular formula C17H13NO5 It is characterized by the presence of an isoindoline-1,3-dione core linked to an ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate can be synthesized through a multi-step organic synthesis process. One common method involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The ethoxybenzoate group can be introduced through esterification reactions under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of isoindoline derivatives.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione core can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit specific enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
- 1,3-Dioxoisoindolin-2-yl butyrate
- 1,3-Dioxoisoindolin-2-yl 2-methylbutanoate
- 1,3-Dioxoisoindolin-2-yl pivalate
Comparison: 1,3-Dioxoisoindolin-2-yl 2-ethoxybenzoate is unique due to the presence of the ethoxybenzoate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-2-22-14-10-6-5-9-13(14)17(21)23-18-15(19)11-7-3-4-8-12(11)16(18)20/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXBGPCZHWXJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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